molecular formula C18H11N3O4 B14517490 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one CAS No. 62820-62-6

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B14517490
CAS No.: 62820-62-6
M. Wt: 333.3 g/mol
InChI Key: VOQOHQFIAGLRMK-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative designed for advanced pharmacological research. Quinazolinones constitute a crucial scaffold in medicinal chemistry, known for a broad spectrum of biological activities . This compound is of significant interest in developing new therapeutic agents, particularly in the fields of oncology and infectious disease. The compound's core structure is based on the quinazolin-4(3H)-one pharmacophore, which is a key component in numerous natural alkaloids and synthetic pharmaceuticals with demonstrated antimicrobial, antitumor, antimalarial, and anti-inflammatory properties . The integration of the furan ring, another privileged structure in drug discovery, enhances the molecule's potential for diverse biological interactions . Recent studies on structurally similar 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, furan-based compounds are being actively investigated for their anticancer mechanisms, including the inhibition of tubulin polymerization, a validated target for anticancer therapy . This makes this compound a promising candidate for researchers exploring novel small-molecule inhibitors and antibacterial agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

62820-62-6

Molecular Formula

C18H11N3O4

Molecular Weight

333.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C18H11N3O4/c22-18-14-4-1-2-5-15(14)19-17(16-6-3-11-25-16)20(18)12-7-9-13(10-8-12)21(23)24/h1-11H

InChI Key

VOQOHQFIAGLRMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation of Anthranilamide with Aldehydes and Amines

Acid-Catalyzed Cyclocondensation

The most direct route involves the condensation of anthranilamide 1 with furan-2-carboxaldehyde 2 and 4-nitroaniline 3 under acidic conditions. In a representative procedure, anthranilamide (1 mmol), furan-2-carboxaldehyde (1.1 mmol), and 4-nitroaniline (1.1 mmol) are refluxed in ethanol with catalytic p-toluenesulfonic acid (10 mol%) for 12–24 hours. The reaction proceeds via imine formation, followed by cyclization to yield the quinazolinone core. After workup, the crude product is recrystallized from ethanol to afford the target compound in 65–72% yield.

Key Considerations:
  • Acid Selection : p-Toluenesulfonic acid outperforms HCl or acetic acid due to superior solubility in ethanol.
  • Solvent Effects : Ethanol enhances reaction homogeneity, while water accelerates byproduct removal via azeotropic distillation.

Graphene Oxide-Catalyzed Synthesis

Aqueous-Phase "On-Water" Catalysis

Graphene oxide (GO) nanosheets serve as carbocatalysts for synthesizing quinazolinones under eco-friendly conditions. Anthranilamide (1 mmol), furan-2-carboxaldehyde (1 mmol), and 4-nitroaniline (1 mmol) are mixed with GO nanosheets (25 mg) in water (3 mL) at room temperature. The reaction completes within 4–6 hours, with the product isolated via filtration and ethanol recrystallization (yield: 68–75%).

Advantages:
  • Reusability : GO nanosheets retain catalytic activity for up to five cycles.
  • Selectivity : Avoids over-oxidation of the furan ring, a common issue in metal-catalyzed systems.

Oxidative Cyclization Using H₂O₂ and DMSO

Radical-Mediated Annulation

A metal-free protocol employs dimethyl sulfoxide (DMSO) as a one-carbon synthon and H₂O₂ as an oxidant. Anthranilamide (1 mmol), furan-2-carboxaldehyde (1.2 mmol), and 4-nitroaniline (1.2 mmol) are heated at 130°C in DMSO with H₂O₂ (1.5 equiv) for 18 hours. The reaction proceeds via a radical intermediate, confirmed by ESR studies, to afford the product in 70–78% yield after column chromatography.

Optimization Insights:
  • Temperature : Yields drop below 110°C due to incomplete radical initiation.
  • Oxidant Stoichiometry : Excess H₂O₂ (>2 equiv) leads to nitro group reduction, necessitating precise control.

Transition-Metal-Free Organocatalytic Methods

DABCO-Promoted Annulation

1,4-Diazabicyclo[2.2.2]octane (DABCO) catalyzes the reaction between 2-aminobenzamide 4 and preformed imines. A microwave-assisted protocol combines anthranilamide (1 mmol), furan-2-carboxaldehyde (1 mmol), 4-nitroaniline (1 mmol), and DABCO (20 mol%) in DMSO at 150°C for 2 hours. The product is obtained in 62–68% yield after silica gel purification.

Limitations:
  • Substrate Scope : Electron-deficient aryl amines (e.g., 4-nitroaniline) require extended reaction times.
  • Scale-Up Challenges : Microwave conditions limit batch sizes to <5 mmol.

Environment-Friendly Solvent-Free Synthesis

Aerobic Oxidation in Neat Conditions

A patent method avoids solvents by heating anthranilamide (1 mmol), furan-2-carboxaldehyde (1 mmol), and 4-nitroaniline (1 mmol) at 120°C in air for 24 hours. Atmospheric oxygen acts as the oxidant, yielding the product in 58–65% purity, which improves to 82–89% after ethanol wash.

Benefits:
  • Cost Efficiency : Eliminates solvent and external oxidants.
  • Industrial Viability : Suitable for kilogram-scale production.

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Advantages
Acid-Catalyzed p-TsOH/EtOH 80 24 65–72 Simple setup, high reproducibility
Graphene Oxide GO/H₂O 25 6 68–75 Eco-friendly, reusable catalyst
H₂O₂/DMSO None/DMSO 130 18 70–78 Radical mechanism, high selectivity
DABCO/Microwave DABCO/DMSO 150 2 62–68 Rapid, metal-free
Solvent-Free Air/Neat 120 24 58–65 Cost-effective, scalable

Mechanistic Insights

Cyclocondensation Pathway

The acid-catalyzed route follows a stepwise mechanism:

  • Imine Formation : Furan-2-carboxaldehyde reacts with 4-nitroaniline to generate an imine intermediate.
  • Nucleophilic Attack : Anthranilamide attacks the imine, forming a hemiaminal.
  • Cyclization and Aromatization : Intramolecular dehydration yields the quinazolinone core, with subsequent oxidation stabilizing the 4(3H)-one tautomer.

Radical Pathways in H₂O₂/DMSO Systems

DMSO undergoes H₂O₂-mediated oxidation to generate sulfenium ions, which abstract hydrogen from the imine intermediate, initiating a radical chain reaction. ESR trapping experiments confirm the presence of methyl radicals during the process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Furanones, quinazolinone derivatives with oxygenated substituents.

    Reduction: Amino-substituted quinazolinones.

    Substitution: Halogenated, alkylated, or other functionalized quinazolinones.

Scientific Research Applications

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.

    Industry: Used in the development of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The furan and nitrophenyl groups can enhance binding affinity and specificity to these targets, resulting in desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structure-dependent biological activities. Below is a comparative analysis of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one with structurally or functionally related analogs:

Antibacterial Activity

Compound Substituents Activity (Zone of Inhibition, cm) Key Findings Reference
Target Compound 2-Furan, 3-(4-nitrophenyl) Not reported in evidence Structural analog of nitrophenyl-bearing derivatives with potential enhanced electronic effects
9a: 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3-ylamino)quinazolin-4(3H)-one 4-Fluorophenyl, phenylamino 1.1 (Proteus vulgaris), 1.4 (Bacillus subtilis) Most active in series; fluorophenyl enhances membrane penetration
9h: 3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3-ylamino)quinazolin-4(3H)-one 4-Chlorophenyl, phenylamino 1.2 (P. vulgaris), 1.0 (B. subtilis) Chlorine’s lipophilicity improves bacterial targeting
(E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one Carboxyphenyl, cyanostyryl MRSA inhibition (IC50 = 3.19 µM) Styryl group enables DNA gyrase binding; nitro absent but carboxyl aids solubility
  • However, the absence of a styryl or amino side chain (as in 9a/9h) could limit its direct antibacterial efficacy without structural optimization .

Antimicrobial and Antifungal Activity

Compound Substituents MIC (µg/mL) / IC50 (µM) Mechanism Reference
Target Compound 2-Furan, 3-(4-nitrophenyl) Not reported Furan moiety correlates with DNA gyrase inhibition in analogs
5a: 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative Furan-pyrazole hybrid MIC: 1–16 (bacteria), IC50 = 3.19 (gyrase) Furan enhances DNA gyrase binding affinity
4h: 3-(4-(5-(3-Nitrophenyl)dihydroisoxazolyl)phenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one Nitrophenyl, dihydroisoxazole Superior to ampicillin (bacteria) Nitro groups enhance nitroreductase targeting
  • However, the lack of a pyrazole or isoxazole moiety may reduce its potency compared to these derivatives .

Anti-Inflammatory and Analgesic Activity

Compound Substituents Activity (% Inhibition) Ulcerogenic Risk Reference
Target Compound 2-Furan, 3-(4-nitrophenyl) Not reported Nitro group may increase GI toxicity risk
AS2: 2-(1-Ethylpropylidene)-hydrazino-3-(2-pyridyl)quinazolin-4(3H)-one Pyridyl, hydrazino Moderate analgesic activity Lower ulcerogenicity than aspirin
AS3: 2-(1-Methylbutylidene)-hydrazino-3-(2-pyridyl)quinazolin-4(3H)-one Pyridyl, hydrazino Realistic anti-inflammatory activity Mild side effects
  • Key Insight : Pyridyl and hydrazine groups in AS2/AS3 improve anti-inflammatory efficacy with reduced toxicity. The target compound’s nitro group may limit its safety profile in this context .

Antiproliferative Activity

Compound Substituents IC50 (µM, A549 cells) Target Pathway Reference
Target Compound 2-Furan, 3-(4-nitrophenyl) Not reported Furan’s role in apoptosis induction unconfirmed
8o: 2-(5-((3-Bromophenyl)thio)-1,3,4-oxadiazole-2-yl)quinazolin-4(3H)-one Bromophenyl, oxadiazole 3.46 Oxadiazole enhances ROS generation
9m: 4-Amino-5-((4-nitrophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one 4-Nitrophenyl, triazole 2.96 Nitro group synergizes with triazole for cytotoxicity

Structural and Mechanistic Insights

  • Electronic Effects : The 4-nitrophenyl group’s strong electron-withdrawing nature may enhance interactions with enzymes like DNA gyrase or nitroreductases, but it could also reduce metabolic stability compared to halogenated analogs (e.g., 9a/9h) .
  • Heterocyclic Influence : Furan’s oxygen atom provides hydrogen-bonding capability, analogous to pyrazole in 5a, but its smaller size compared to pyridyl (AS2/AS3) may limit target engagement .

Biological Activity

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory substance, and antioxidant, among other pharmacological properties. This article provides an overview of the biological activity of this compound, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

The chemical structure of this compound (C19H13N3O4) features a quinazolinone core substituted with a furan ring and a nitrophenyl group. Its molecular formula is represented as follows:

Molecular Formula C19H13N3O4\text{Molecular Formula }C_{19}H_{13}N_{3}O_{4}

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation:

Cell Line IC50 (μM)
MCF-72.09
HepG22.08

These results suggest that the compound could serve as a potential therapeutic agent for breast and liver cancers .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent. The mechanism involves inhibition of pathways related to inflammation, similar to established anti-inflammatory drugs .

Antioxidant Activity

Antioxidant assays utilizing the DPPH method showed that this compound possesses notable radical scavenging ability. The antioxidant capacity was quantified with an IC50 value indicating strong activity compared to standard antioxidants .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of quinazolinone derivatives, including this compound, found that it effectively inhibited the growth of MCF-7 cells in a dose-dependent manner. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed through the inhibition of nitric oxide production in macrophages. The compound reduced nitric oxide levels significantly compared to controls, indicating its potential in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one?

Methodological Answer:

  • Nucleophilic Addition Reaction: React 2-aminobenzothiazoles with 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one under reflux conditions in acetic acid. This method yields derivatives with substitutions at the 3-position, as validated by elemental analysis and spectral data (FTIR, 1H^1H NMR) .
  • Microwave-Assisted Synthesis: A one-pot, two-step method involves anthranilic acid, carboxylic acid/acyl chloride, and amine under microwave irradiation. This approach reduces reaction time and improves efficiency compared to conventional heating .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopic Techniques: Use FTIR to confirm carbonyl (C=O) and nitro (NO2_2) groups. 1H^1H NMR identifies aromatic protons and substituent patterns (e.g., furan and nitrophenyl moieties). Mass spectrometry determines molecular weight and fragmentation pathways .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking). This is critical for confirming stereochemistry and solid-state packing .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. antifungal) be systematically addressed?

Methodological Answer:

  • Standardized Assay Conditions: Ensure consistent microbial strains (e.g., S. aureus ATCC 25923 for antibacterial tests) and inoculum sizes. Discrepancies in MIC values may arise from variations in solvent (DMSO vs. aqueous) or incubation times .
  • Control Compounds: Include reference drugs (e.g., fluconazole for antifungal activity) to benchmark potency. Inactive derivatives (e.g., 2-(4-nitrophenyl)-3-(thiazol-2-yl)quinazolin-4(3H)-one) can help identify structural liabilities .

Q. What strategies improve synthetic yield and purity for scale-up?

Methodological Answer:

  • Microwave Optimization: Adjust irradiation power (e.g., 300 W) and solvent polarity (e.g., ethanol vs. DMF) to enhance reaction kinetics. Yields >70% are achievable with reduced byproduct formation .
  • Purification Techniques: Use column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol to isolate high-purity crystals (>95% by HPLC) .

Q. How are structure-activity relationship (SAR) studies designed for antimicrobial derivatives?

Methodological Answer:

  • Substituent Variation: Modify the 3-position with heterocycles (e.g., thiazole, benzothiazole) or electron-withdrawing groups (e.g., NO2_2, CF3_3). Compare bioactivity trends:
Substituent (3-position)Antimicrobial Activity (MIC, µg/mL)Antifungal Activity (IC50_{50}, µM)
Thiazole12.5 (S. aureus)Inactive
4-Nitrophenyl6.2 (E. coli)45.3 (C. albicans)
Data from
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., dihydrofolate reductase) or fungal enzymes (e.g., lanosterol demethylase) .

Q. What computational methods validate target interactions for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (e.g., CXCR3 receptor) in explicit solvent (TIP3P water model) to assess binding stability and hydrogen-bonding networks. RMSD plots (<2 Å) indicate stable docking poses .
  • ADME Prediction: Use SwissADME to evaluate pharmacokinetic properties (e.g., logP = 2.8, high GI absorption). Poor solubility (<0.1 mg/mL) may guide formulation strategies (e.g., nanoemulsions) .

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